2,5-dimethoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,5-dimethoxy-N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-22-19(23)10-8-16(20-22)13-5-4-6-14(11-13)21-28(24,25)18-12-15(26-2)7-9-17(18)27-3/h4-12,21H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIBKWRVJVAHAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,5-dimethoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide represents a novel class of biologically active molecules with potential applications in medicinal chemistry. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 398.47 g/mol. The structure incorporates a benzenesulfonamide moiety, which is known for its diverse biological activities, including antibacterial and anti-inflammatory effects.
Structural Representation
The structural representation can be summarized as follows:
| Component | Description |
|---|---|
| Core Structure | Benzenesulfonamide |
| Substituents | 2,5-Dimethoxy and pyridazinyl groups |
| Functional Groups | Methoxy (-OCH₃), carbonyl (C=O), amine (-NH) |
Antibacterial Properties
Preliminary studies have indicated that compounds related to benzenesulfonamides exhibit significant antibacterial activity against various strains of bacteria. For instance, derivatives of sulfonamides have been shown to inhibit bacterial growth effectively, particularly against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
Anticancer Activity
Recent research has highlighted the anticancer potential of similar compounds. For example, studies have demonstrated that certain benzenesulfonamides can induce apoptosis in cancer cell lines by activating specific signaling pathways . The presence of the pyridazinyl moiety may enhance this effect by facilitating interactions with cellular targets involved in cancer progression.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Compounds in this class often act as inhibitors of key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Modulation of Signaling Pathways : They may influence pathways such as the MAPK/ERK pathway, leading to altered cell cycle progression and apoptosis .
Case Studies
- Antibacterial Evaluation : A study evaluated the antibacterial effects of various benzenesulfonamide derivatives against E. coli and B. subtilis. The results indicated that certain modifications significantly enhanced antibacterial efficacy .
- Anticancer Efficacy : In vitro assays on human cancer cell lines demonstrated that compounds with similar structures resulted in reduced viability and increased apoptosis rates. The IC50 values for these compounds were comparable to established chemotherapeutics .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
† No direct data provided in evidence for the target compound.
Key Observations
Structural Diversity: The target compound contains a sulfonamide group and a pyridazinone ring, which are absent in the compound from . Instead, the latter features a pyridine core and a benzodioxin system . The dimethylaminomethyl group in ’s compound may enhance solubility compared to the target’s methoxy and pyridazinone groups, which are more polar but less basic.
Molecular Weight and Complexity: The target compound (inferred MW ~409.44) is heavier than the analog (391.46), likely due to the sulfonamide group and pyridazinone moiety. Higher molecular weight may impact pharmacokinetics, such as membrane permeability.
Functional Group Implications: Sulfonamides (target) are known for their role in enzyme inhibition (e.g., carbonic anhydrase) and antibacterial activity. In contrast, pyridine derivatives () often exhibit CNS activity or receptor modulation . The pyridazinone ring in the target may enable hydrogen bonding with biological targets, whereas the benzodioxin in could influence aromatic stacking interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
